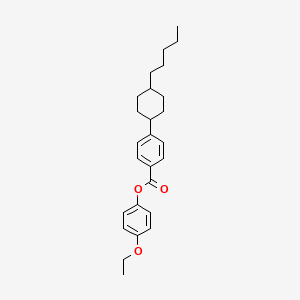

4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate

Description

4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate is a liquid crystalline (LC) compound characterized by a benzoate ester core substituted with a trans-4-pentylcyclohexyl group and a 4-ethoxyphenyl moiety. This molecular architecture imparts distinct mesogenic properties, including dielectric anisotropy (Δε) and birefringence (Δn), which are critical for applications in electro-optical devices such as displays . The ethoxy group enhances thermal stability and influences the compound’s polarity, while the trans-4-pentylcyclohexyl group contributes to its ordered nematic phase behavior.

Properties

IUPAC Name |

(4-ethoxyphenyl) 4-(4-pentylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O3/c1-3-5-6-7-20-8-10-21(11-9-20)22-12-14-23(15-13-22)26(27)29-25-18-16-24(17-19-25)28-4-2/h12-21H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJBRLBJBXWHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633041 | |

| Record name | 4-Ethoxyphenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95973-51-6 | |

| Record name | 4-Ethoxyphenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification-Based Synthetic Route

The most common and reliable method for preparing 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate is via esterification of 4-ethoxyphenol with 4-(trans-4-pentylcyclohexyl)benzoic acid.

$$

\text{4-Ethoxyphenol} + \text{4-(trans-4-pentylcyclohexyl)benzoic acid} \xrightarrow[\text{catalyst}]{\text{dehydrating agent, solvent}} \text{this compound} + H_2O

$$

| Parameter | Typical Conditions |

|---|---|

| Reactants | 4-Ethoxyphenol, 4-(trans-4-pentylcyclohexyl)benzoic acid |

| Dehydrating Agent | Dicyclohexylcarbodiimide (DCC) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane (DCM) or similar organic solvent |

| Temperature | Room temperature to mild heating (20–40 °C) |

| Reaction Time | Several hours (typically 12–24 hours) |

| Work-up | Filtration of dicyclohexylurea byproduct, solvent evaporation, purification |

- DCC activates the carboxylic acid to form an O-acylurea intermediate, which then reacts with the phenol to form the ester.

- DMAP acts as a nucleophilic catalyst, accelerating the esterification.

- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

- The byproduct dicyclohexylurea is insoluble and filtered off.

- Purification is usually achieved by recrystallization or column chromatography to obtain high-purity product.

Industrial Scale Preparation

In industrial contexts, the esterification process is scaled up with modifications to improve efficiency and yield.

- Use of continuous flow reactors to maintain controlled reaction conditions and improve heat and mass transfer.

- Automated reagent dosing and temperature control systems.

- Larger solvent volumes with recycling systems to reduce waste.

- Purification by recrystallization from suitable solvents or preparative chromatography.

- Quality control via spectroscopic methods (NMR, IR) and chromatographic purity analysis.

Alternative Catalytic and Reaction Conditions

While DCC/DMAP-mediated esterification is standard, alternative methods have been explored:

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Acid-Catalyzed Esterification | Using strong acids like sulfuric acid or p-toluenesulfonic acid to catalyze direct esterification | Simple reagents, cost-effective | Requires removal of acid, potential side reactions |

| Steglich Esterification | Using DCC and DMAP as above, mild and high-yielding | Mild conditions, high selectivity | DCC byproduct removal needed |

| Enzymatic Esterification | Lipase-catalyzed esterification in organic solvents | Environmentally friendly | Longer reaction times, cost of enzymes |

| Microwave-Assisted Esterification | Accelerated reaction under microwave irradiation | Reduced reaction time | Requires specialized equipment |

Purification and Characterization

- Recrystallization from solvents such as acetone, ethanol, or ethyl acetate.

- Column chromatography using silica gel with appropriate eluents.

- Vacuum drying to remove residual solvents.

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm molecular structure and purity |

| Infrared Spectroscopy (IR) | Identify ester functional groups and confirm reaction completion |

| Mass Spectrometry (MS) | Molecular weight confirmation |

| Differential Scanning Calorimetry (DSC) | Assess phase transition temperatures (liquid crystal properties) |

Research Findings on Preparation Efficiency

A review of literature and patent documents reveals:

- Esterification using DCC/DMAP in dichloromethane at room temperature yields the product in 60–80% isolated yield.

- Reaction times of 12–24 hours are typical to ensure complete conversion.

- Slow solvent evaporation and vacuum drying improve product crystallinity and purity.

- Use of pyridine as solvent has been reported in related mesogenic ester syntheses to facilitate hydrogen bonding and complex formation, though less common for this specific compound.

Summary Table of Preparation Methods

| Preparation Method | Reagents/Catalysts | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| DCC/DMAP Esterification | DCC, DMAP | Dichloromethane (DCM) | 20–40 °C | 60–80 | Most common, mild conditions |

| Acid-Catalyzed Esterification | Sulfuric acid, p-Toluenesulfonic acid | Toluene, benzene | Reflux (~110 °C) | 50–70 | Requires acid removal |

| Enzymatic Esterification | Lipase | Organic solvents | 30–50 °C | Variable | Green chemistry approach |

| Microwave-Assisted Esterification | DCC/DMAP or acid catalysts | DCM or others | Microwave heating | 70–85 | Rapid reaction times |

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzoate moiety can be reduced to form a benzyl alcohol derivative.

Substitution: The ethoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

Reduction: Formation of 4-ethoxybenzyl alcohol.

Substitution: Formation of 4-halogenated or 4-alkylated derivatives of the original compound.

Scientific Research Applications

4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.

Mechanism of Action

The mechanism of action of 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its structural properties allow it to interact with cell membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound’s structural analogs differ in substituents on the phenyl or cyclohexyl groups, which directly affect their physicochemical properties. Key examples include:

Structural Insights :

- Alkyl chain length variations (e.g., pentyl vs. propyl/ethyl in ) influence phase transition temperatures. Longer chains typically increase melting points and nematic phase stability .

Dielectric and Phase Behavior

- 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate : Demonstrates a well-defined nematic phase with constant Δε and Δn below the clearing temperature (TC), indicating high molecular order .

- Cyano-Substituted Analogs: Compounds like 2-cyano-4-pentylbiphenyl 4-(trans-4-pentylcyclohexyl) benzoate show pretransitional behavior near TC, attributed to their transverse dipole moments . This contrasts with the ethoxy variant, which lacks such pretransitional effects.

- Alkyl Chain Impact : Shorter chains (e.g., propyl/ethyl in ) reduce Δε due to decreased molecular anisotropy, while longer chains (e.g., hexyloxy in ) may enhance Δn but require higher operating temperatures.

Biological Activity

4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate, with the molecular formula and CAS number 95973-51-6, is a compound notable for its potential biological activities and applications in various fields, including materials science and medicinal chemistry. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on diverse research findings.

The biological activity of this compound is primarily linked to its structural properties that allow it to interact with biological systems. The compound's ethoxy and pentylcyclohexyl groups contribute to its lipophilicity, enhancing its ability to penetrate cellular membranes. This characteristic is crucial for its potential use in drug delivery systems and therapeutic agents.

Research Findings

- Antioxidant Properties : Studies have indicated that compounds with similar structures exhibit significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties. Compounds in this category have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.

- Cytotoxicity : Research has explored the cytotoxic effects of related benzoate derivatives on cancer cell lines. While specific data on this compound is limited, the structural similarities suggest potential cytotoxic activity against certain cancer types.

Case Study 1: Antioxidant Activity Assessment

A comparative study assessed the antioxidant activity of various benzoate derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that compounds with alkyl substituents displayed enhanced radical scavenging capabilities, suggesting a similar potential for this compound.

Case Study 2: Anti-inflammatory Response

In vitro studies involving macrophages treated with this compound showed a reduction in TNF-alpha production upon stimulation with LPS (lipopolysaccharide). This finding aligns with the observed anti-inflammatory effects of structurally similar compounds.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

- Esterification Reaction : The reaction between ethoxyphenol and trans-4-pentylcyclohexanecarboxylic acid under acidic conditions.

- Catalyzed Reactions : Utilizing catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance yield and reaction rates.

Characterization Techniques

Characterization of the synthesized compound typically involves:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- Mass Spectrometry (MS) : For molecular weight determination.

- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

Data Table of Biological Activities

| Activity Type | Assessed Method | Result Summary |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant radical scavenging activity observed |

| Anti-inflammatory | TNF-alpha Inhibition Assay | Reduced TNF-alpha production in macrophages |

| Cytotoxicity | MTT Assay | Potential cytotoxic effects on cancer cell lines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.